![molecular formula C12H12F8O B14404467 5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne CAS No. 85915-52-2](/img/structure/B14404467.png)
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a fluorinated ether group. This compound is part of the alkyne family, which are unsaturated hydrocarbons containing at least one carbon-carbon triple bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne typically involves the following steps:
Formation of the Alkyne: The alkyne group can be introduced through various methods, such as the dehydrohalogenation of vicinal dihalides or the alkylation of acetylene derivatives.
Introduction of the Fluorinated Ether Group: The fluorinated ether group can be introduced through nucleophilic substitution reactions, where a fluorinated alcohol reacts with an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The fluorinated ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are common oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne involves its interaction with molecular targets through its alkyne and fluorinated ether groups. The alkyne group can participate in cycloaddition reactions, while the fluorinated ether group can enhance the compound’s lipophilicity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-5-hexen-3-ol: Similar structure but lacks the fluorinated ether group.
Glutaric acid, 2,2,3,3,4,4,5,5-octafluoropentyl 3-methyl-5-methoxypentyl ester: Contains a fluorinated ether group but differs in the alkyne functionality.
Uniqueness
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne is unique due to the combination of its alkyne and fluorinated ether groups, which confer distinct chemical reactivity and physical properties .
Eigenschaften
CAS-Nummer |
85915-52-2 |
|---|---|
Molekularformel |
C12H12F8O |
Molekulargewicht |
324.21 g/mol |
IUPAC-Name |
5-methyl-5-(2,2,3,3,4,4,5,5-octafluoropentoxy)hex-1-en-3-yne |
InChI |
InChI=1S/C12H12F8O/c1-4-5-6-9(2,3)21-7-10(15,16)12(19,20)11(17,18)8(13)14/h4,8H,1,7H2,2-3H3 |
InChI-Schlüssel |
YDJYLLXNVPSXEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC=C)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




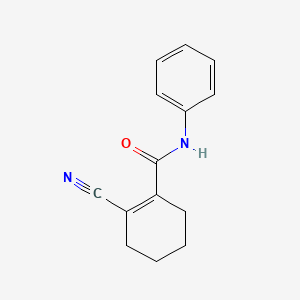
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
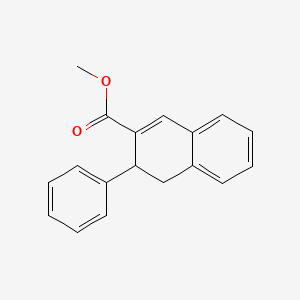
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)

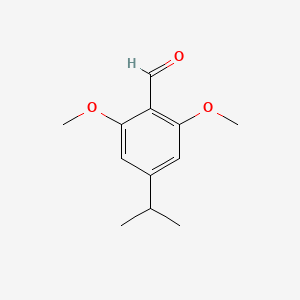
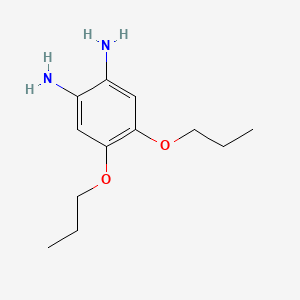
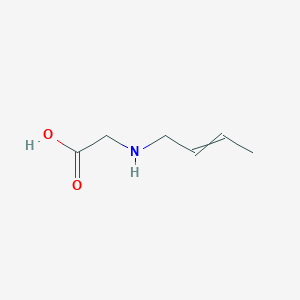

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
